molecular formula C11H14N2O4 B11749848 H-Gly-D-Tyr-OH

H-Gly-D-Tyr-OH

Cat. No.: B11749848
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-D-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where Boc-protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use pre-programmed protocols to add amino acids sequentially, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Gly-D-Tyr-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-D-Tyr-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-D-Tyr-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The tyrosine residue can participate in hydrogen bonding, hydrophobic interactions, and aromatic stacking, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-D-Tyr-OH is unique due to the presence of D-tyrosine, which can confer different stereochemical properties compared to its L-tyrosine counterpart. This can affect the peptide’s biological activity and stability, making it a valuable tool in peptide research and drug development .

Biological Activity

H-Gly-D-Tyr-OH is a dipeptide that consists of glycine and D-tyrosine. Its biological activity has garnered interest in various fields, particularly in pharmacology and biochemistry. This article presents a detailed overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O3_{3}
  • Molecular Weight : 219.21 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly in the modulation of opioid receptors and potential anticancer properties.

  • Opioid Receptor Interaction :
    • This compound has been shown to interact with opioid receptors, which are critical for pain modulation. Studies have demonstrated that peptides with similar structures can exhibit agonistic or antagonistic effects on these receptors, influencing analgesic pathways .
  • Antiproliferative Activity :
    • Analogous compounds have demonstrated antiproliferative effects in various cancer cell lines. For instance, cyclic peptides derived from tyrosine have been reported to inhibit cell growth via specific receptor signaling pathways, suggesting that this compound may also possess similar properties .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Receptor Binding : The compound's ability to bind selectively to opioid receptors may lead to enhanced analgesic effects while minimizing side effects typically associated with traditional opioids .
  • Cell Signaling Modulation : It may modulate intracellular signaling pathways, particularly those related to cell survival and proliferation, thus exhibiting potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the stability and efficacy of this compound:

  • Stability Tests : The compound demonstrated significant stability in biological media, which is crucial for its potential therapeutic applications .
  • Cell Viability Assays : Various assays indicated that this compound could inhibit the proliferation of specific cancer cell lines at certain concentrations, supporting its potential use as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of peptide-based therapies involving derivatives of this compound:

  • Case Study 1 : A study involving a modified peptide showed improved binding affinity to opioid receptors compared to standard opioids, leading to reduced side effects and enhanced pain management capabilities .
  • Case Study 2 : Another case study focused on the antiproliferative effects of similar dipeptides on neuroblastoma cells, demonstrating significant growth inhibition through receptor-mediated pathways .

Data Tables

PropertyValue
Molecular Weight219.21 g/mol
Opioid Receptor BindingHigh affinity observed
Antiproliferative EffectSignificant in vitro inhibition
StudyFindings
In Vitro StabilityHigh stability in biological media
Antiproliferative ActivityInhibition observed in cancer cell lines

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1

InChI Key

XBGGUPMXALFZOT-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O

Origin of Product

United States

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